2-Methylthiophenothiazine

Description

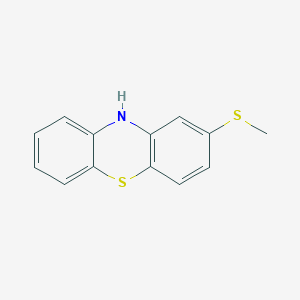

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfanyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS2/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVKBOLDEFIQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064759 | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7643-08-5 | |

| Record name | 2-(Methylthio)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7643-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(methylsulfanyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylthiophenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylthiophenothiazine, a key intermediate in the development of various pharmaceutically active compounds. This document details the primary synthetic routes, experimental protocols, and analytical characterization of this important heterocyclic compound.

Introduction

This compound, also known as 2-(methylthio)-10H-phenothiazine, is a derivative of phenothiazine (B1677639), a class of compounds with significant pharmacological activity. It serves as a crucial building block in the synthesis of antipsychotic drugs such as Thioridazine and Mesoridazine.[1][2] The introduction of the methylthio group at the 2-position of the phenothiazine core is a key step in defining the pharmacological profile of these drugs. This guide outlines the established methods for its preparation and the analytical techniques used for its characterization.

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves a multi-step process starting from phenothiazine. The overall synthetic strategy is a regioselective functionalization of the phenothiazine ring.[3][4]

A well-established synthetic pathway proceeds through the following key steps:

-

N-Acylation of Phenothiazine: The nitrogen atom of the phenothiazine ring is first protected with an acyl group to direct the subsequent electrophilic substitution.

-

Sulfinylation: The N-acyl-phenothiazine undergoes a regioselective sulfinylation at the 2-position using sulfur dioxide in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) to yield N-acyl-phenothiazine-2-sulfinic acid.[3]

-

Reduction: The sulfinic acid intermediate is then reduced to the corresponding thiol, 2-mercapto-phenothiazine.

-

S-Methylation: The final step involves the methylation of the thiol group to afford this compound.[1][3]

Experimental Protocols

While detailed, step-by-step laboratory protocols with precise quantities are not extensively available in the public domain, the following procedures are based on the methodologies described in the patent literature.[3][4]

Step 1: N-Acylation of Phenothiazine (General Procedure)

-

Phenothiazine is reacted with an acylating agent (e.g., acetic anhydride, acetyl chloride) in an appropriate solvent.

-

The reaction mixture is typically heated to ensure complete reaction.

-

The N-acylated product is then isolated and purified by standard techniques such as recrystallization.

Step 2: Synthesis of N-Acyl-phenothiazine-2-sulfinic acid

-

To a suspension of aluminum trichloride in an inert solvent, sulfur dioxide gas is bubbled.

-

The N-acyl-phenothiazine, dissolved in an inert solvent, is then added to this mixture.

-

The reaction is stirred at a controlled temperature until the starting material is consumed.

-

Work-up involves careful quenching of the reaction mixture and extraction to isolate the sulfinic acid derivative.[3]

Step 3: Reduction to 2-Mercapto-phenothiazine

-

The N-acyl-phenothiazine-2-sulfinic acid is reduced using a suitable reducing agent, such as zinc in the presence of an acid.[3]

-

This step also typically results in the deprotection of the N-acyl group.

-

The resulting 2-mercapto-phenothiazine is then isolated and purified.

Step 4: S-Methylation to this compound

-

2-Mercapto-phenothiazine is dissolved in a suitable solvent with a base to form the thiolate anion.

-

A methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is then added to the reaction mixture.[1][3]

-

The reaction is monitored until completion, followed by work-up and purification of the final product, this compound. The product can be purified by recrystallization.[3]

Characterization of this compound

The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NS₂ | [5][6] |

| Molecular Weight | 245.36 g/mol | [6] |

| Appearance | White to Orange to Green powder to crystal | [7] |

| Melting Point | 138-140 °C | [3][8] |

| CAS Number | 7643-08-5 | [6] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following provides an overview of the expected spectral characteristics based on its structure and data from closely related compounds.

Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.

-

Molecular Ion (M⁺): The mass spectrum shows a molecular ion peak at m/z = 245, which corresponds to the molecular weight of the compound.

-

Key Fragmentation Peaks: Significant fragment ions are observed at m/z = 230 (loss of CH₃), 198 (loss of SCH₃), and 199.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the S-methyl protons around δ 2.4-2.5 ppm. The aromatic protons on the phenothiazine ring system would appear as a complex multiplet pattern in the region of δ 6.8-7.5 ppm. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the S-methyl carbon at approximately δ 15-20 ppm. The aromatic carbons would resonate in the range of δ 115-150 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands below 3000 cm⁻¹ for the methyl group.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Absorption around 1250-1350 cm⁻¹.

-

C-S Stretch: Bands in the 600-800 cm⁻¹ region.

Visualization of Experimental Workflow

The synthesis of this compound can be visualized as a sequential workflow.

Logical Relationship of Characterization

The characterization of this compound relies on the convergence of data from multiple analytical techniques to confirm its identity and purity.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The outlined synthetic route provides a reliable method for the preparation of this key pharmaceutical intermediate. While comprehensive experimental and spectroscopic data in the public domain is limited, this guide consolidates the available information to provide a foundational understanding for researchers and professionals in the field of drug development. Further research to publish detailed experimental protocols and complete spectroscopic data would be a valuable contribution to the scientific community.

References

- 1. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Process for the direct and regioselective functionalization in position 2 of phenothiazine - Patent 0499126 [data.epo.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 10H-Phenothiazine, 2-(methylthio)- | C13H11NS2 | CID 82096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-甲巯基吩噻嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 7643-08-5 [sigmaaldrich.com]

- 8. EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenotiazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthiophenothiazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiophenothiazine, a phenothiazine (B1677639) derivative, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Understanding its physicochemical properties is crucial for its application in drug design, development, and manufacturing processes. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its role as a synthetic intermediate.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NS₂ | [2][5][6][7] |

| Molecular Weight | 245.36 g/mol | [2][5][6][7] |

| Melting Point | 135 - 144 °C | [5][7][8][9][10] |

| Boiling Point | 190-200 °C at 0.05 Torr | [7][8][9] |

| Solubility | Slightly soluble in DMSO and Methanol.[7][9] Insoluble in water. | [7][9] |

| pKa (Predicted) | -1.51 ± 0.20 | [7][9] |

| LogP (XLogP3) | 4.7 | [6] |

| Appearance | Off-White to Light Grey Solid/Powder | [7][9][11] |

| CAS Number | 7643-08-5 | [5][6][7][8] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[6][8] This powder is then packed into a capillary tube to a height of 2-3 mm.[5][8]

-

Apparatus: A melting point apparatus, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor, is used.[9]

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus.[9] The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[9]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[6][12] The melting point is reported as the range T1-T2.[8][9] For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds like this compound, which have a high boiling point, this is often determined under reduced pressure to prevent decomposition.

Methodology: Distillation Method (Under Reduced Pressure)

-

Apparatus: A vacuum distillation setup is used, which includes a distillation flask, a condenser, a receiving flask, a vacuum pump, and a manometer to measure the pressure.

-

Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 0.05 Torr).[7][8] The sample is then heated.[13]

-

Data Recording: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.[13][14][15] This provides the boiling point at that specific reduced pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Procedure: A known amount of this compound is added to a known volume of the solvent (e.g., DMSO, Methanol, water) in a flask.[7][10][11] The flask is then sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: After agitation, the solution is filtered to remove any undissolved solid. The concentration of this compound in the filtered solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a weakly basic compound like a phenothiazine derivative, it is more accurately the pKa of its conjugate acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent mixture (e.g., water-ethanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[16][17] The pH of the solution is monitored throughout the titration using a calibrated pH meter.[16]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.[18][19] The equivalence point is determined from the inflection point of the curve. The half-equivalence point, where half of the base has been neutralized, corresponds to the pH at which pH = pKa.[18][19]

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium.

Methodology: HPLC Method

-

Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity.[20][21][22]

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system.[21][22] A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

-

Calculation: The retention factor for this compound is determined from its retention time. The LogP value is then calculated from the calibration curve.[23]

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several psychoactive drugs, most notably Thioridazine.[2] The synthesis pathway generally involves the functionalization of a phenothiazine core.

The synthesis of this compound can be achieved through a multi-step process starting from phenothiazine.[2] This involves the protection of the nitrogen atom, followed by regioselective functionalization at the 2-position, reduction, and finally methylation to yield the desired product. This intermediate is then utilized in further synthetic steps to produce final drug molecules like Thioridazine.[2][24][25]

Biological Context

While this compound is primarily recognized as a synthetic intermediate, the broader class of phenothiazine derivatives exhibits a wide range of biological activities.[26][27][28] These activities include antipsychotic, antihistaminic, antiemetic, and more recently, anticancer and antimicrobial effects.[27][29] The biological activity of phenothiazines is often attributed to their ability to interact with various receptors and biological targets.[29] The specific biological role and potential signaling pathway interactions of this compound itself are not extensively characterized in publicly available literature, as its primary utility lies in its role as a building block for more complex and pharmacologically active molecules.[1][4]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The summarized data and outlined experimental protocols offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. A clear understanding of these fundamental characteristics is indispensable for the efficient and effective utilization of this important pharmaceutical intermediate in the synthesis of life-saving medications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenotiazine - Google Patents [patents.google.com]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chembk.com [chembk.com]

- 5. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. scribd.com [scribd.com]

- 17. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 20. agilent.com [agilent.com]

- 21. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 24. Process for the direct and regioselective functionalization in position 2 of phenothiazine - Patent 0499126 [data.epo.org]

- 25. JPH0586042A - Process for producing 2-mercapto-phenothiazine - Google Patents [patents.google.com]

- 26. scispace.com [scispace.com]

- 27. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]

- 29. Possible Biological and Clinical Applications of Phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylthiophenothiazine: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthiophenothiazine, a phenothiazine (B1677639) derivative of significant interest in medicinal chemistry. While not a widely known compound on its own, its importance lies in its role as a key intermediate in the synthesis of several prominent antipsychotic drugs. This document delves into the historical context of phenothiazine discovery, the synthesis of this compound, its physicochemical properties, and its relationship with key signaling pathways. Although direct quantitative biological data for this compound is scarce in publicly available literature, this guide lays the foundational knowledge for researchers and drug development professionals working with this and related compounds.

Introduction: The Dawn of Psychopharmacology and the Rise of Phenothiazines

The story of this compound is intrinsically linked to the broader history of phenothiazine derivatives, a class of compounds that revolutionized the treatment of psychiatric disorders. The journey began with the synthesis of the parent compound, phenothiazine, in 1883.[1] However, its therapeutic potential was not realized until the mid-20th century.

The development of antipsychotic drugs was largely a result of serendipitous discoveries.[2][3] The first phenothiazine derivative to be used in psychiatry was chlorpromazine, which was initially synthesized as an antihistamine.[4] Its calming and antipsychotic effects, discovered in the early 1950s, marked the beginning of the modern era of psychopharmacology.[2][4] This breakthrough spurred the synthesis and investigation of a vast number of phenothiazine derivatives, leading to the development of a range of antipsychotic medications.[2][3]

Physicochemical Properties of this compound

This compound, also known as 2-(Methylthio)-10H-phenothiazine, is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NS₂ | [5] |

| Molecular Weight | 245.36 g/mol | [5] |

| CAS Number | 7643-08-5 | [5] |

| Appearance | White to Orange to Green powder to crystal | [[“]] |

| Melting Point | 140-144 °C | [5] |

| Purity | >98.0% (HPLC) | [[“]] |

Synthesis of this compound: An Experimental Protocol

This compound is a crucial intermediate in the synthesis of several phenothiazine-based drugs, including Thioridazine and Mesoridazine.[7] A patented process outlines a direct and regioselective method for its preparation from phenothiazine.[7]

Overview of the Synthetic Pathway

The synthesis involves the protection of the nitrogen atom of phenothiazine, followed by a sulfinylation reaction to introduce a sulfinic acid group at the 2-position. This intermediate is then reduced to a mercaptan and subsequently methylated to yield this compound.

Detailed Experimental Protocol

The following protocol is a detailed description of the synthesis of this compound as derived from patent literature.[7]

Step 1: N-Protection of Phenothiazine

-

React phenothiazine with a suitable acylating agent (e.g., an acyl chloride) to protect the nitrogen atom.

Step 2: Sulfinylation

-

Treat the N-protected phenothiazine with sulfur dioxide in the presence of aluminum trichloride. This reaction regioselectively introduces a sulfinic acid group at the 2-position of the phenothiazine ring.

Step 3: Reduction and Deprotection

-

Reduce the N-protected phenothiazine-2-sulfinic acid using a reducing agent such as zinc in an acidic environment (e.g., hydrochloric acid). This step converts the sulfinic acid group to a mercapto (-SH) group and simultaneously removes the N-acyl protecting group.

Step 4: Methylation

-

Directly methylate the resulting 2-mercapto-phenothiazine in the same reaction environment using a conventional methylating agent like dimethyl sulfate (B86663) to yield this compound.

Biological Context and Signaling Pathways

Dopamine (B1211576) D2 Receptor Signaling Pathway

The blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism of action for the antipsychotic effects of phenothiazines.[8] D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][10]

Serotonin (B10506) 5-HT2A Receptor Signaling Pathway

Many atypical antipsychotics, which are often derivatives of or inspired by phenothiazines, also exhibit significant antagonism at serotonin 5-HT2A receptors.[4][5] This action is thought to contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms.[8] The 5-HT2A receptor is a Gq-coupled GPCR that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[4][5]

References

- 1. KEGG PATHWAY Database [genome.jp]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. blossomanalysis.com [blossomanalysis.com]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Spectroscopic Analysis of 2-Methylthiophenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylthiophenothiazine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and logical workflow diagrams.

Core Spectroscopic Data

The following sections summarize the anticipated and observed spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization. The molecular formula of this compound is C₁₃H₁₁NS₂ with a molecular weight of approximately 245.4 g/mol [1].

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 245 | High | [M]⁺ (Molecular Ion) |

| 230 | Moderate | [M - CH₃]⁺ |

| 198 | Moderate | [M - SCH₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center as cited in PubChem[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| N-H | 8.0 - 9.0 | br s | 1H |

| Aromatic Protons | 6.8 - 7.5 | m | 7H |

| S-CH₃ | 2.4 - 2.5 | s | 3H |

Expected ¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| Aromatic C-S | 140 - 150 |

| Aromatic C-N | 140 - 150 |

| Substituted Aromatic C | 120 - 140 |

| Unsubstituted Aromatic C-H | 115 - 130 |

| S-CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The presence of the N-H bond, aromatic C-H bonds, and C-S bonds will be prominent.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Sharp | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Weak | Aliphatic C-H Stretch (S-CH₃) |

| 1560 - 1600 | Medium-Strong | Aromatic C=C Bending |

| 1450 - 1500 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Medium | C-N Stretch |

| 650 - 800 | Strong | C-S Stretch and Aromatic C-H Bending |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.

-

The resulting spectrum will show the molecular ion peak and various fragment ion peaks.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the analysis and interpretation of spectroscopic data.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Methylthiophenothiazine and Related Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of phenothiazine (B1677639) derivatives, with a specific focus on presenting analogous data relevant to 2-Methylthiophenothiazine. Due to the limited availability of specific crystallographic data for this compound in publicly accessible literature, this document leverages data from closely related and structurally similar phenothiazine compounds to illustrate the principles of their solid-state chemistry. The guide details experimental protocols for crystallographic analysis and polymorphism screening, presents quantitative data in structured tables, and utilizes visualizations to explain experimental workflows and relevant biological pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of drugs incorporating the phenothiazine scaffold.

Introduction to Phenothiazines and Polymorphism

Phenothiazine and its derivatives are a significant class of heterocyclic compounds widely used in medicine, primarily as antipsychotic drugs.[1][2] The therapeutic efficacy and bioavailability of these active pharmaceutical ingredients (APIs) are critically influenced by their solid-state properties, most notably polymorphism.[3] Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure.[4][5] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and dissolution rate, which in turn can impact the drug's performance and manufacturability.[3][6]

Therefore, a thorough understanding and characterization of the polymorphic landscape of a phenothiazine derivative like this compound are essential during drug development to ensure product consistency, quality, and efficacy. This guide will explore the crystallographic features of phenothiazine analogues and outline the standard methodologies for identifying and characterizing polymorphic forms.

Crystal Structure of Phenothiazine Derivatives

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for phenothiazine and two of its derivatives. This data is presented to serve as a reference for the types of crystal structures that can be expected for this compound.

Table 1: Crystallographic Data for Phenothiazine

| Parameter | Value |

| Formula | C₁₂H₉NS |

| System | Orthorhombic |

| Space Group | P n m a |

| a (Å) | 7.9000 |

| b (Å) | 20.937 |

| c (Å) | 5.8824 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| Data sourced from PubChem CID 7108.[7] |

Table 2: Crystallographic Data for Thioridazine

| Parameter | Value |

| Formula | C₂₁H₂₆N₂S₂ |

| System | Orthorhombic |

| Space Group | P na2₁ |

| a (Å) | 18.337 |

| b (Å) | 12.434 |

| c (Å) | 17.376 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 8 (2 molecules in asymmetric unit) |

| Data sourced from an IUCr publication.[8] |

Table 3: Crystallographic Data for Thiethylperazine

| Parameter | Value |

| Formula | C₂₂H₂₉N₃S₂ |

| System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a (Å) | 12.057 |

| b (Å) | 19.953 |

| c (Å) | 9.215 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| Data sourced from Acta Crystallographica.[9] |

Experimental Protocols for Crystal Structure and Polymorphism Analysis

A comprehensive polymorph screen is a critical component of drug development.[4] It involves recrystallizing the target compound under a wide range of conditions to identify as many crystalline forms as possible.[4][6]

Polymorphism Screening Workflow

The following diagram illustrates a typical workflow for polymorphism screening in the pharmaceutical industry.

Detailed Methodologies

3.2.1. Crystallization Techniques

-

Objective: To induce crystallization under various thermodynamic and kinetic conditions to access different polymorphic forms.

-

Protocol:

-

Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points are used.

-

Methods:

-

Slow Evaporation: Solutions of the API are left undisturbed in vials with perforated caps (B75204) to allow for slow solvent evaporation at different temperatures.

-

Cooling Crystallization: Saturated solutions are prepared at an elevated temperature and then cooled at controlled rates to induce crystallization.

-

Anti-Solvent Addition: An anti-solvent (in which the API is poorly soluble) is slowly added to a solution of the API to induce precipitation.

-

Slurry Conversion: A suspension of the API in a solvent is agitated at a constant temperature for an extended period, allowing for conversion to the most stable form.

-

-

3.2.2. X-Ray Powder Diffraction (XRPD)

-

Objective: To identify and distinguish between different crystalline forms based on their unique diffraction patterns.[5][6]

-

Protocol:

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ) serves as a fingerprint for the crystalline form. Different polymorphs will produce distinct patterns.

-

3.2.3. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and detect any solid-state phase transitions.[6]

-

Protocol:

-

Sample Preparation: A few milligrams of the sample are hermetically sealed in an aluminum pan.

-

Thermal Analysis: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference pan.

-

Data Analysis: Endothermic events (like melting) and exothermic events (like recrystallization) are identified as peaks in the thermogram.

-

3.2.4. Single-Crystal X-Ray Diffraction (SC-XRD)

-

Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, providing definitive proof of a new polymorph.[10][11]

-

Protocol:

-

Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer.

-

Data Collection: The crystal is rotated in a beam of X-rays, and a large number of diffraction intensities are collected.

-

Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

-

Biological Signaling Pathways of Phenothiazines

Phenothiazine antipsychotics are thought to primarily exert their effects by acting as antagonists at dopamine (B1211576) D2 receptors.[2][12][13] However, they also interact with a variety of other receptors, leading to a complex pharmacological profile.[12] Their activity can modulate key intracellular signaling pathways involved in cell proliferation, survival, and angiogenesis.

Conclusion

The solid-state properties of phenothiazine derivatives are of paramount importance in pharmaceutical development. While specific crystallographic data for this compound remains to be fully characterized in public literature, the analysis of its structural analogues provides a robust framework for understanding its potential crystalline forms. A systematic and rigorous approach to polymorphism screening, employing a suite of analytical techniques such as XRPD, DSC, and SC-XRD, is crucial for identifying the optimal solid form for development. This ensures the consistent delivery of a safe and effective drug product. The insights into the common signaling pathways affected by phenothiazines further aid in understanding their therapeutic and potential side-effect profiles. This guide serves as a technical resource to aid researchers in the comprehensive solid-state characterization and development of this compound and related compounds.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. pharmtech.com [pharmtech.com]

- 6. international-pharma.com [international-pharma.com]

- 7. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

Navigating the Physicochemical Landscape of 2-Methylthiophenothiazine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 2-Methylthiophenothiazine, a phenothiazine (B1677639) derivative of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, providing critical data on solvent compatibility and degradation pathways to inform formulation strategies and ensure therapeutic efficacy.

Core Physicochemical Properties

This compound, with the molecular formula C₁₃H₁₁NS₂, is a heterocyclic compound featuring a phenothiazine core with a methylthio group at the second position.[1] This substitution is crucial as it influences the molecule's reactivity and pharmacological profile, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1] The compound typically appears as an off-white to light grey solid.[2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NS₂ | [2] |

| Molar Mass | 245.36 g/mol | [2] |

| Melting Point | 140-144 °C | [2][3] |

| Appearance | Off-White to Light Grey Solid | [2] |

| pKa (Predicted) | -1.51 ± 0.20 | [2] |

Solubility Profile

Qualitative Solubility:

| Solvent | Solubility |

| Dimethyl Sulfoxide (B87167) (DMSO) | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

Extrapolated Solubility from Related Phenothiazines:

To provide a broader perspective, the following table summarizes the solubility of structurally similar phenothiazine derivatives, which can serve as a preliminary guide for solvent screening.

| Solvent | Chlorpromazine HCl (mg/mL) | Thioridazine HCl (mg/mL) | 2-Chlorophenothiazine (B30676) (Mole Fraction at 298.15 K) |

| Water | ~10 (in PBS, pH 7.2)[4] | 50[4] | - |

| Ethanol | ~30[4] | ~10[4] | 0.00718 |

| DMSO | ~30[4] | ~25[4] | - |

| Methanol | Soluble[4] | Soluble[4] | 0.00895 |

| Chloroform | Soluble[4] | Soluble[4] | - |

| Acetone | - | - | 0.0528 |

| Ethyl Acetate | - | - | 0.0489 |

| Acetonitrile | - | - | 0.0135 |

| Isopropanol | - | - | 0.00512 |

| n-Propanol | - | - | 0.00624 |

| 1-Butanol | - | - | 0.00401 |

| 2-Butanone | - | - | 0.0573 |

Note: The data for Chlorpromazine HCl and Thioridazine HCl is sourced from a technical guide by Benchchem[4], and the data for 2-chlorophenothiazine is from a study on its thermodynamic properties[5]. These values should be used as a directional guide, and experimental verification for this compound is strongly recommended.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is paramount for determining its shelf-life and ensuring the safety and efficacy of the final drug product. The presence of both sulfur and nitrogen atoms in the phenothiazine ring makes the molecule susceptible to oxidation.[2] The methylthio group at the 2-position is a key site for oxidative transformations, potentially leading to the formation of sulfoxide and sulfone derivatives.[1]

Potential Degradation Pathway:

A likely degradation pathway for this compound involves the oxidation of the sulfur atom in the methylthio group. This can be illustrated as a logical progression:

References

Quantum Chemical Calculations for 2-Methylthiophenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 2-Methylthiophenothiazine, a phenothiazine (B1677639) derivative of interest in medicinal chemistry. This document details the theoretical framework, computational methodologies, and key findings derived from density functional theory (DFT) calculations, offering insights into the molecule's electronic structure, reactivity, and potential biological activity.

Introduction to this compound and Computational Chemistry

This compound belongs to the phenothiazine class of heterocyclic compounds, which are recognized for their broad range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][2][3][4] The therapeutic potential of phenothiazine derivatives is intrinsically linked to their molecular structure and electronic properties. Quantum chemical calculations, particularly those based on DFT, have become indispensable tools for elucidating these characteristics at the atomic level.[1][2][3][4] These computational methods allow for the prediction of molecular geometries, electronic distributions, and spectroscopic properties, thereby guiding the rational design of novel drug candidates.

This guide focuses on the theoretical investigation of this compound, summarizing key computational data and outlining the methodologies employed in its analysis.

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Gaussian suite of programs. The methodologies are rooted in Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying the electronic structure of molecules.

Geometry Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in conjunction with a 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller energy gap suggests higher reactivity.[5] These orbitals are visualized to understand the regions of the molecule that are most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[6][7][8][9] The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).[10]

Key Computational Data

The following tables summarize the key quantitative data obtained from quantum chemical calculations on phenothiazine derivatives, which can be considered representative for this compound.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

| Parameter | Symbol | Value (eV) |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | -5.00 to -6.45 |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -0.58 to -2.48 |

| HOMO-LUMO Energy Gap | ΔE | 3.07 to 4.43 |

| Ionization Potential | IP | 5.00 to 6.45 |

| Electron Affinity | EA | 0.58 to 2.48 |

| Chemical Potential | µ | -2.79 to -4.24 |

| Chemical Hardness | η | 1.54 to 2.21 |

| Electrophilicity Index | ω | 0.57 to 1.76 |

Note: The values presented are a representative range for phenothiazine derivatives based on DFT/B3LYP/6-311++G(d,p) calculations in the liquid phase.[3]

Table 2: Mulliken Atomic Charges (Selected Atoms)

| Atom | Mulliken Charge (e) |

| S1 (Thiazine Ring) | 0.372 |

| N10 (Thiazine Ring) | -0.343 |

| C (Aromatic Rings) | -0.099 to 0.110 |

| S (Methylthio Group) | Varies |

| C (Methyl Group) | Varies |

| H (Methyl Group) | Varies |

Note: The Mulliken charges provide a measure of the partial atomic charges within the molecule and are calculated at the B3LYP/6-311G(d,p) level of theory.[11] The exact values for this compound will depend on the final optimized geometry.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with one common method being the reaction of an N-protected phenothiazine with sulfur dioxide in the presence of a Lewis acid like aluminum trichloride, followed by reduction and S-methylation.[12]

Detailed Protocol:

-

N-protection of Phenothiazine: Phenothiazine is reacted with an acylating agent (e.g., acetyl chloride) in an appropriate solvent to protect the nitrogen atom.

-

Sulfinylation: The N-acylphenothiazine is then reacted with sulfur dioxide in the presence of aluminum trichloride. This introduces a sulfinic acid group at the 2-position of the phenothiazine ring.

-

Reduction: The resulting phenothiazine-2-sulfinic acid is reduced to 2-mercaptophenothiazine using a suitable reducing agent.

-

S-methylation: The 2-mercaptophenothiazine is then methylated at the sulfur atom using a methylating agent (e.g., methyl iodide) to yield this compound.

-

Purification: The final product is purified by techniques such as recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the computational study of this compound.

Caption: Workflow for Quantum Chemical Calculations.

Caption: HOMO-LUMO Energy Gap Concept.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of this compound. Through methods such as DFT, researchers can gain detailed insights into the molecule's geometry, electronic structure, and reactivity. This theoretical data, including HOMO-LUMO energy gaps and MEP analysis, is invaluable for predicting the molecule's behavior and for guiding the design of new phenothiazine derivatives with enhanced therapeutic properties. The integration of computational chemistry with experimental synthesis and biological evaluation will continue to be a cornerstone of modern drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural properties of 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives; a combined experimental and theoretical insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. irjweb.com [irjweb.com]

- 12. EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenotiazine - Google Patents [patents.google.com]

2-Methylthiophenothiazine mechanism of action preliminary studies

An In-depth Technical Guide on the Preliminary Studies of 2-Methylthiophenothiazine Derivatives' Mechanism of Action

Introduction

This compound is a heterocyclic compound belonging to the phenothiazine (B1677639) class of molecules.[1][2] While the direct mechanism of action of this compound itself is not extensively detailed in publicly available research, preliminary studies have focused on the synthesis and biological evaluation of its derivatives. This guide provides an in-depth overview of the preliminary research into the mechanism of action of this compound-cyanochalcone derivatives, which have shown promise as dual inhibitors of tubulin polymerization and human farnesyltransferase, two key targets in oncology.[3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel phenothiazine-based compounds.

Core Focus: this compound-Cyanochalcone Derivatives

The primary focus of the available research has been on a series of this compound-cyanochalcones. These compounds were rationally designed to act as dual inhibitors, targeting two distinct mitotic events in cancer cells.[3] This dual-action approach is innovative as it may prevent cancer cells from developing resistance to anticancer agents.[3]

Data Presentation: Biological Activity of this compound-Cyanochalcones

The synthesized this compound-cyanochalcone derivatives (2a-o) were evaluated for their in vitro inhibitory activity against human farnesyltransferase and tubulin polymerization.[3] The compounds were initially screened at a concentration of 10 µM in the National Cancer Institute's 60 cancer cell line panel.[3]

Table 1: Farnesyltransferase and Tubulin Polymerization Inhibition by this compound-Cyanochalcones [3]

| Compound | Farnesyltransferase Inhibition (%) at 100 µM | Tubulin Polymerization Inhibition (%) at 10 µM |

| 2a | 75 | < 20 |

| 2b | 80 | < 20 |

| 2c | 65 | < 20 |

| 2d | 85 | < 20 |

| 2e | 90 | < 20 |

| 2f | 70 | < 20 |

| 2g | 95 | < 20 |

| 2h | 60 | < 20 |

| 2i | 88 | < 20 |

| 2j | 78 | < 20 |

| 2k | 92 | 55 |

| 2l | 82 | 65 |

| 2m | 79 | < 20 |

| 2n | 86 | < 20 |

| 2o | 91 | < 20 |

Experimental Protocols

Synthesis of this compound-Cyanochalcones

The synthesis of this compound-cyanochalcones was achieved through a Claisen-Schmidt condensation reaction.[3]

Protocol 1: Synthesis via Sonication (Procedure B) [3]

-

Reactants: N-3-oxo-propanenitrile derivative of this compound and various (hetero)aryl aldehydes.

-

Base: LiOH.

-

Solvent: Ethanol (B145695).

-

Procedure: The reactants and catalyst were mixed in ethanol and subjected to sonication.

-

Reaction Time: Less than 90 seconds.

-

Yield: 40-87%.

-

Note: This method was found to be significantly faster than classical magnetic stirring.[3]

Protocol 2: Synthesis via Classical Magnetic Stirring (Procedure A) [3]

-

Reactants: N-3-oxo-propanenitrile derivative of this compound and various (hetero)aryl aldehydes.

-

Catalysts: Piperidine and glacial acetic acid.

-

Solvent: Ethanol or acetonitrile.

-

Procedure: The reaction mixture was stirred under reflux.

-

Reaction Time: 24 hours.

-

Yield: Comparable to the sonication method.

Biological Assays

Farnesyltransferase Assay [3]

-

Objective: To determine the inhibitory effect of the compounds on human farnesyltransferase.

-

Method: A previously described method was used.

-

Screening: Compounds were first screened at a concentration of 100 µM.

-

IC50 Determination: For compounds showing over 60% inhibition, a full dose-response curve was generated to calculate the IC50 value.

-

Kinetic Experiments: Performed with either farnesyl pyrophosphate (FPP) or the fluorescent substrate Dns-GCVLS as the varied substrate.

-

Data Analysis: Nonlinear regression was performed using Excel software.

Tubulin Polymerization Assay [3]

-

Objective: To assess the inhibitory effect of the compounds on tubulin polymerization.

-

Method: Sheep brain tubulin was purified according to the method of Shelanski.

-

Procedure: The assay was performed as previously described.

-

Screening: Compounds were tested for their ability to inhibit tubulin polymerization.

Mandatory Visualizations

Caption: Synthesis workflow for this compound-cyanochalcones.

Caption: Proposed dual mechanism of action for 2-MTC derivatives.

Discussion and Future Directions

The preliminary studies on this compound-cyanochalcone derivatives have identified them as a promising class of compounds with dual inhibitory activity against tubulin polymerization and farnesyltransferase.[3] This dual-targeting approach holds significant potential for overcoming drug resistance in cancer therapy.

Further research is warranted to:

-

Elucidate the precise binding modes of these compounds to their respective targets.

-

Optimize the structure of the lead compounds to enhance their potency and selectivity.

-

Evaluate the in vivo efficacy and safety of the most promising derivatives in preclinical cancer models.

-

Investigate the mechanism of action of the parent compound, this compound, to understand its intrinsic biological activities, which may include antimicrobial and antioxidant properties.[1]

References

Methodological & Application

Application Notes and Protocols for 2-Methylthiophenothiazine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiophenothiazine is a phenothiazine (B1677639) derivative with potential applications in pharmaceutical and biological research.[1][2] While detailed cell-based studies on this specific compound are not extensively published, this document provides a comprehensive set of protocols and application notes to guide researchers in evaluating its effects in a cell culture setting. The following sections outline procedures for the preparation of this compound, determination of its cytotoxic effects using a standard MTT assay, and a hypothetical signaling pathway based on the activities of similar phenothiazine derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and preparation of the compound for cell culture experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NS₂ | [1][3] |

| Molecular Weight | 245.36 g/mol | [3] |

| Appearance | White to Orange to Green powder to crystal | [3] |

| Purity | >98.0% (HPLC) | [3] |

| Melting Point | 140-144 °C | [4] |

| CAS Number | 7643-08-5 | [3][5] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [4] |

Preparation of this compound for Cell Culture

Note: Due to the limited public data on the solubility of this compound in cell culture media, a solubility test is highly recommended before preparing stock solutions. The following protocol is a general guideline.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile-filtered pipette tips

-

Vortex mixer

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

Protocol:

-

Prepare a 10 mM stock solution:

-

Tare a sterile microcentrifuge tube.

-

Carefully weigh out 2.45 mg of this compound powder and add it to the tared tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Vortex thoroughly until the compound is completely dissolved. This will be your 10 mM stock solution.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[6]

Experimental Workflow:

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol:

-

Cell Seeding:

-

Harvest and count cells (e.g., HeLa, A549, or a cell line relevant to your research).

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock solution. A suggested concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

-

Include a vehicle control (medium with DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for another 24-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value from the curve.

-

Hypothetical Cytotoxicity Data:

The following table presents hypothetical IC₅₀ values for this compound in different cancer cell lines.

Table 2: Hypothetical IC₅₀ Values of this compound

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 48 | 25.3 |

| A549 | Lung Cancer | 48 | 42.1 |

| MCF-7 | Breast Cancer | 48 | 33.8 |

Potential Signaling Pathway

While the precise mechanism of action for this compound is not well-documented, some phenothiazine derivatives have been shown to interfere with microtubule dynamics.[7] Based on this, a hypothetical signaling pathway is proposed below.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis via tubulin polymerization inhibition.

This proposed pathway suggests that this compound may bind to tubulin dimers, thereby inhibiting their polymerization into microtubules. This disruption of microtubule dynamics would interfere with the formation of the mitotic spindle, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells. Further experimental validation, such as tubulin polymerization assays and cell cycle analysis, would be required to confirm this hypothesis.

Conclusion

These application notes provide a foundational framework for investigating the in vitro effects of this compound. The provided protocols for compound preparation and cytotoxicity assessment are based on standard laboratory practices. The hypothetical data and signaling pathway are intended to serve as a guide for experimental design and interpretation. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines and experimental objectives. Due to the limited published data, careful preliminary studies on solubility and dose-response are essential for successful experimentation with this compound.

References

- 1. Buy this compound | 7643-08-5 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [chembk.com]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Methylthiophenothiazine as a Fluorescent Probe for Bioimaging

For Research Use Only.

Introduction

Phenothiazine (B1677639) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of biomedical imaging due to their unique photophysical properties. These properties, including large Stokes shifts, high photostability, and sensitivity to the local environment, make them excellent candidates for the development of fluorescent probes. 2-Methylthiophenothiazine, as a representative phenothiazine derivative, is presented here as a versatile fluorescent tool for various bioimaging applications. Its core structure allows for modifications to target specific subcellular organelles or to react with specific analytes, making it a valuable probe for researchers, scientists, and drug development professionals.

These notes provide an overview of the potential applications of this compound and detailed protocols for its use in cellular imaging, including the staining of subcellular organelles and the detection of reactive oxygen species (ROS). The protocols are based on established methodologies for phenothiazine-based fluorescent probes.

Physicochemical and Photophysical Properties

The fundamental characteristics of phenothiazine-based probes are crucial for designing and interpreting fluorescence imaging experiments. The table below summarizes key physicochemical and photophysical parameters for a representative phenothiazine probe, providing a baseline for expected performance.

| Property | Value | Reference |

| Molecular Formula | C13H11NS2 | [1] |

| Molecular Weight | 245.36 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 140-144 °C | [1] |

| Maximum Absorption (λabs) | ~424 nm | [1] |

| Maximum Emission (λem) | ~613 nm | [1] |

| Stokes Shift | ~189 nm | [1] |

| Quantum Yield (Φ) | Varies with environment | |

| Solubility | Soluble in DMSO, Methanol (Slightly) | [1] |

Application 1: General Live-Cell Imaging

This compound can be employed as a fluorescent probe for wash-free imaging of living cells. Its lipophilic nature allows it to readily cross the plasma membrane and accumulate in intracellular compartments, providing contrast for visualization.

Experimental Workflow: Live-Cell Imaging

Protocol: General Live-Cell Staining

-

Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture overnight in appropriate media to achieve 50-70% confluency.

-

Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

-

Washing (Optional): For wash-free imaging, proceed directly to imaging. For reduced background, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS).

-

Imaging: Image the cells using a confocal microscope with excitation and emission wavelengths appropriate for the probe (e.g., Ex: ~424 nm, Em: ~613 nm).

Application 2: Targeted Imaging of Mitochondria

By conjugating this compound with a mitochondria-targeting moiety, such as a triphenylphosphonium (TPP) cation, the probe can be directed to accumulate specifically in the mitochondria. This allows for the visualization of mitochondrial morphology and dynamics.

Experimental Workflow: Mitochondrial Staining

Protocol: Mitochondrial Staining

-

Cell Preparation: Grow cells to 50-70% confluency on a glass-bottom dish suitable for live-cell imaging.

-

Probe Preparation: Prepare a 1 mM stock solution of the mitochondria-targeted phenothiazine probe in DMSO.

-

Staining Solution: Dilute the stock solution in complete cell culture medium to a final concentration of 100-500 nM.

-

Incubation: Replace the culture medium with the staining solution and incubate the cells for 15-30 minutes at 37°C.

-

Wash: Remove the staining solution and wash the cells twice with pre-warmed PBS.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and image immediately using a confocal microscope. Use appropriate laser lines and emission filters for the phenothiazine fluorophore.

Application 3: Visualization of Lipid Droplets

The lipophilic nature of the phenothiazine scaffold makes it an ideal candidate for developing probes that target lipid droplets, which are intracellular organelles for lipid storage. Wash-free imaging of lipid droplets is possible due to the enhanced fluorescence of phenothiazine derivatives in the nonpolar environment of the lipid core.

Experimental Workflow: Lipid Droplet Staining

Protocol: Lipid Droplet Staining

-

Cell Culture: Plate cells on glass-bottom dishes. For induction of lipid droplets, cells can be treated with oleic acid (e.g., 100 µM) complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining.

-

Probe Preparation: Prepare a 1 mM stock solution of the lipid droplet-targeting phenothiazine probe in DMSO.

-

Staining: Dilute the stock solution directly into the cell culture medium to a final concentration of 1-5 µM. Incubate for 5-15 minutes at 37°C.

-

Imaging: Image the cells directly without washing. The fluorescence signal will be enhanced in the lipid droplets. For co-localization studies, other organelle stains can be used in conjunction.

Application 4: Detection of Reactive Oxygen Species (ROS)

The sulfur atom in the phenothiazine ring is susceptible to oxidation by reactive oxygen species (ROS), such as hypochlorous acid (HClO). This oxidation can lead to a change in the fluorescence properties of the molecule, enabling its use as a "turn-on" or ratiometric fluorescent probe for ROS detection.

Signaling Pathway: ROS Detection Mechanism

Protocol: ROS Detection in Live Cells

-

Cell Culture and Treatment: Plate cells on glass-bottom dishes. To induce ROS production, cells can be treated with a stimulating agent (e.g., lipopolysaccharide [LPS] or phorbol (B1677699) 12-myristate 13-acetate [PMA]) for a specific duration before or during probe incubation.

-

Probe Loading: Wash the cells with PBS and then incubate with 5-10 µM of the this compound probe in serum-free medium for 30 minutes at 37°C.

-

ROS Stimulation: After probe loading, wash the cells with PBS and then treat with the ROS-inducing agent in fresh medium.

-